2,4-Dichloro-1-isopropylbenzene

Description

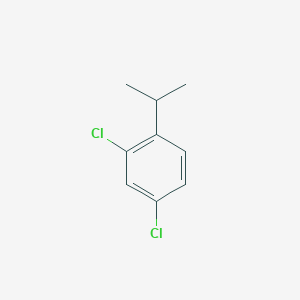

2,4-Dichloro-1-isopropylbenzene is an organic compound with the molecular formula C9H10Cl2. It belongs to the family of chlorobenzene derivatives and is characterized by the presence of two chlorine atoms and an isopropyl group attached to a benzene ring . This compound is used in various industrial and research applications due to its unique chemical properties.

Properties

IUPAC Name |

2,4-dichloro-1-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEAFTDKXQTDJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-1-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 1-isopropylbenzene (cumene) in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the 2 and 4 positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-isopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Under specific conditions, the isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove chlorine atoms, resulting in the formation of less substituted benzene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under elevated temperatures and pressures.

Major Products Formed

Scientific Research Applications

2,4-Dichloro-1-isopropylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-isopropylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and isopropyl group influence the compound’s reactivity and selectivity in these reactions. The compound can form intermediates such as arenium ions, which undergo further transformations to yield substituted benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorotoluene: Similar in structure but with a methyl group instead of an isopropyl group.

2,4-Dichlorophenol: Contains hydroxyl group instead of an isopropyl group.

2,4-Dichlorobenzaldehyde: Contains an aldehyde group instead of an isopropyl group.

Uniqueness

2,4-Dichloro-1-isopropylbenzene is unique due to the presence of both chlorine atoms and an isopropyl group, which confer distinct chemical properties and reactivity patterns. This combination makes it valuable for specific synthetic applications and research studies .

Biological Activity

2,4-Dichloro-1-isopropylbenzene, also known as 2,4-dichloro-1-(1-methylethyl)benzene, is an aromatic compound with significant industrial applications. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, including toxicity, carcinogenic potential, and metabolic pathways.

- Chemical Formula : C9H10Cl2

- CAS Number : 25265-77-4

- Molecular Weight : 189.08 g/mol

Acute Toxicity

The acute toxicity of this compound has been assessed in several studies. The median lethal dose (LD50) values indicate moderate toxicity:

Chronic Toxicity

Chronic exposure studies have revealed significant health risks:

- NOEL (No Observed Effect Level) : Less than 8 mg/kg body weight per day.

- LOAEL (Lowest Observed Adverse Effect Level) : 36 mg/kg body weight per day observed in rats .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified this compound as "Possibly carcinogenic to humans" (Group 2B), based on sufficient evidence from animal studies indicating tumor induction in the liver and kidneys following prolonged exposure .

Genotoxicity

Genotoxic assessments have yielded mixed results:

- Some studies suggest weak evidence of genotoxic potential.

- In vitro tests show variable results regarding its ability to induce DNA damage .

Metabolism and Excretion

The major metabolic pathway for this compound involves mercapturic acid formation. Following ingestion, it is primarily excreted through urine as N-acetylcysteine conjugates . Dermal absorption rates are estimated at approximately 45% after 24 hours and up to 71% after 72 hours of exposure .

Environmental Impact

The compound poses risks not only to human health but also to ecological systems. Its persistence in the environment can lead to bioaccumulation in aquatic organisms, necessitating careful monitoring of water sources contaminated with this chemical.

Case Study: Chemical Spill Impact

A notable case study related to the compound involved the investigation of a chemical spill where similar compounds were analyzed for their environmental and health impacts. This study highlighted the importance of understanding the biological activity of chlorinated compounds in assessing risks associated with chemical spills .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.